Welcome to the BenchChem Online Store!
molecular formula C10H12O2S B8533426 5-Hydroxy-4,6,7-trimethyl-1,3-benzoxathiole

5-Hydroxy-4,6,7-trimethyl-1,3-benzoxathiole

Cat. No. B8533426
M. Wt: 196.27 g/mol
InChI Key: NKVJCXRRAWIBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04691027

Procedure details

5.0 g of 5-(1-ethoxyethoxy)-4,6,7-trimethyl-1,3-benzoxathiole (prepared as described in Example 63) were dissolved in 20 ml of methylene chloride, and 10 g of silica gel-60 (a product of Merck & Co., Inc.) and 1 ml of a 10% w/v aqueous solution of oxalic acid were added. The mixture was then reacted for 1.5 hours at room temperature, after which the silica gel was filtered off. The methylene chloride was then distilled from the solution to yield a crude product, which was extracted with benzene. The extract was dried over anhydrous sodium sulfate, and the benzene was distilled off to yield crude crystals, which were recrystallized from an approximately 10:1 by volume mixture of benzene and petroleum ether, to yield 2.8 g of the title compound, melting at 131°-132° C.
Name
5-(1-ethoxyethoxy)-4,6,7-trimethyl-1,3-benzoxathiole
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([O:6][C:7]1[C:8]([CH3:18])=[C:9]([CH3:17])[C:10]2[O:14][CH2:13][S:12][C:11]=2[C:15]=1[CH3:16])C)C.C(O)(=O)C(O)=O>C(Cl)Cl>[OH:6][C:7]1[C:8]([CH3:18])=[C:9]([CH3:17])[C:10]2[O:14][CH2:13][S:12][C:11]=2[C:15]=1[CH3:16]

Inputs

Step One
Name
5-(1-ethoxyethoxy)-4,6,7-trimethyl-1,3-benzoxathiole
Quantity
5 g
Type
reactant
Smiles
C(C)OC(C)OC=1C(=C(C2=C(SCO2)C1C)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then reacted for 1.5 hours at room temperature
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
after which the silica gel was filtered off
DISTILLATION
Type
DISTILLATION
Details
The methylene chloride was then distilled from the solution
CUSTOM
Type
CUSTOM
Details
to yield a crude product, which
EXTRACTION
Type
EXTRACTION
Details
was extracted with benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the benzene was distilled off
CUSTOM
Type
CUSTOM
Details
to yield crude crystals, which
CUSTOM
Type
CUSTOM
Details
were recrystallized from an approximately 10:1 by volume mixture of benzene and petroleum ether

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=C(C2=C(SCO2)C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.